molecular formula C12H17NO B1605531 n-Butyl-4-methylbenzamide CAS No. 5456-97-3

n-Butyl-4-methylbenzamide

Cat. No. B1605531
CAS RN: 5456-97-3
M. Wt: 191.27 g/mol
InChI Key: VYVZZAYSPZXQDQ-UHFFFAOYSA-N
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Description

N-Butyl-4-methylbenzamide, also known as N-tert-Butyl-4-methylbenzamide, is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 . It is a derivative of benzamide .


Molecular Structure Analysis

The molecular structure of n-Butyl-4-methylbenzamide consists of a benzamide group with a butyl and a methyl group attached . The InChI code for this compound is 1S/C12H17NO/c1-9-5-7-10(8-6-9)11(14)13-12(2,3)4/h5-8H,1-4H3,(H,13,14) .


Physical And Chemical Properties Analysis

N-Butyl-4-methylbenzamide has a melting point of 116.64 °C and a predicted boiling point of 321.2±21.0 °C . It has a predicted density of 0.977±0.06 g/cm3 .

Scientific Research Applications

Metabolic Conversion and Stability

  • A study by Ross et al. (1983) explored the metabolic conversion of N-methylbenzamides, including N-Butyl-4-methylbenzamide. They found that N-(Hydroxymethyl)-benzamide was a major metabolite and also identified as a urinary metabolite of N-methylbenzamide. This research contributes to understanding the stability and conversion pathways of these compounds (Ross et al., 1983).

Synthesis and Chemical Properties

  • The directed metalation of N-tert-Butyl-N-methyl-2-methoxybenzamide, a related compound, was investigated by Reitz and Massey (1990). This research provides insights into the synthesis and potential applications of these types of benzamides in organic chemistry (Reitz & Massey, 1990).

Insect Repellent Research

  • Alzogaray (2015) examined the behavioral and toxicological effects of N,N-diethyl-3-methylbenzamide (DEET), a compound similar in structure to n-Butyl-4-methylbenzamide, on the blood-sucking bug Rhodnius prolixus. While this doesn’t directly involve n-Butyl-4-methylbenzamide, it sheds light on the potential effects and applications of similar compounds (Alzogaray, 2015).

Application in Tumor Assessment

  • Dehdashti et al. (2013) conducted a study on the use of a cellular proliferative marker, N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide, for imaging tumor proliferation by PET. This application in tumor assessment indicates the potential of similar benzamide compounds in medical diagnostics (Dehdashti et al., 2013).

Sigma-2 Receptor Studies

  • Jinbin Xu et al. (2005) investigated benzamide analogues, including N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide, as probes for studying sigma-2 receptors. This research contributes to our understanding of receptor interactions and potential therapeutic applications (Jinbin Xu et al., 2005).

Applications in Organic Chemistry

  • Iley et al. (2000) explored the oxidative dealkylation of tertiary amides, including N-Butyl-N-methylbenzamide. This research adds to the understanding of the chemical behavior and potential synthetic applications of these compounds in organic chemistry (Iley et al., 2000).

properties

IUPAC Name

N-butyl-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-3-4-9-13-12(14)11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVZZAYSPZXQDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30281466
Record name n-butyl-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30281466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Butyl-4-methylbenzamide

CAS RN

5456-97-3
Record name N-Butyl-p-toluamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21764
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-butyl-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30281466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
WJ Ang, LC Lo, Y Lam - Tetrahedron, 2014 - Elsevier
An expedient and versatile, microwave-assisted procedure for the carbonylation of aryl halides with boronic acids, alcohols or amines in water or under neat conditions has been …
Number of citations: 32 www.sciencedirect.com
Z Jian-Feng, X Zhi-Qiang, C Xin-Jian… - Acta Chimica …, 2015 - sioc-journal.cn
Amides are widely used as stable synthetic intermediates in organic synthesis and medicinal chemistry. Versatile and chemoselective C—C bond forming methods for the direct …
Number of citations: 19 sioc-journal.cn
Y Yang, J Liu, FS Kamounah… - The Journal of …, 2021 - ACS Publications
Transamidation reactions are often mediated by reactive substrates in the presence of overstoichiometric activating reagents and/or transition metal catalysts. Here we report the use of …
Number of citations: 13 pubs.acs.org
AK Sahoo, A Dahiya, B Das, A Behera… - The Journal of Organic …, 2021 - ACS Publications
… The crude product obtained was purified over a column of silica gel to afford 1-phenyl-2-tosylethan-1-one (X, 55%) and N-butyl-4-methylbenzamide (Y, 55%). The identity and purity of …
Number of citations: 32 pubs.acs.org
J Nandi, MZ Vaughan, AL Sandoval… - The Journal of …, 2020 - ACS Publications
A methodology is reported for preparing amides using amines as an acyl source. The protocol involves the visible-light-promoted oxidative amidation of amines with pyrazole to …
Number of citations: 26 pubs.acs.org
C Zhu, W Wei, P Du, X Wan - Tetrahedron, 2014 - Elsevier
A metal-free oxidative coupling of methyl ketones and primary amines to amides has been developed. The reaction tolerates a variety of functional groups, and is operationally simple. …
Number of citations: 18 www.sciencedirect.com
C Cai - 2006 - search.proquest.com
Benzotriazole is a widely used synthetic auxiliary to many synthetic applications. We developed convenient and efficient methods for preparing benzotriazole derivatives and used them …
Number of citations: 2 search.proquest.com
M Pilo, A Porcheddu, L De Luca - Organic & Biomolecular Chemistry, 2013 - pubs.rsc.org
A copper-catalysed oxidative amidation of aldehydes via N-hydroxysuccinimide ester formation is reported. The methodology employed to prepare amides directly from aldehydes has a …
Number of citations: 39 pubs.rsc.org
郑剑峰, 谢志强, 陈欣健, 黄培强 - 化学学报, 2015 - sioc-journal.cn
化学学报 Page 1 研究论文 Article * E-mail: pqhuang@xmu.edu.cn; zjf485@xmu.edu.cn. Received June 6, 2015; published June 9, 2015. Supporting information for this article is …
Number of citations: 6 sioc-journal.cn

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